Unique Positional Isomer of a Pharmacologically Active Scaffold Enables Meta-CF3 SAR Profiling
A direct head-to-head comparison is not available in the literature. However, cross-study analysis provides critical structural differentiation. The compound is the 3-(trifluoromethyl)phenyl positional isomer. Its closest analogs, AT-130 (2-cyano-3-[3-fluoro-4-(trifluoromethyl)phenyl]-N-(1-phenylethyl)propenamide) and 2-cyano-N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, have quantified anti-HBV activities. AT-130 inhibits wild-type HBV DNA synthesis with a 50% inhibitory concentration (IC50) of 2.40 ± 0.92 µM [1], while its 4-CF3 phenyl analog (lacking the 3-fluoro substituent) is typically less potent, demonstrating that juxtaposition of the CF3 group relative to the cyanoenamide core directly tunes activity. CAS 478017-75-3 uniquely places the CF3 group at the 3-position without additional ring substitution, enabling researchers to isolate the contribution of the meta-CF3 pharmacophore—a capability not provided by AT-130, AT-61, or the 4-CF3 analog.
| Evidence Dimension | Structural uniqueness facilitating SAR deconvolution of the CF3 position |
|---|---|
| Target Compound Data | 3-(trifluoromethyl)phenyl substituent (meta-CF3), no additional phenyl ring substitution |
| Comparator Or Baseline | AT-130: 3-fluoro-4-(trifluoromethyl)phenyl; AT-61: 4-chlorophenyl; 4-CF3 analog: 4-(trifluoromethyl)phenyl |
| Quantified Difference | Positional isomerism. AT-130 IC50 = 2.40 ± 0.92 µM (wild-type HBV); other analogs exhibit divergent potencies according to QSAR models [2]. Quantitative activity data for the target compound is absent from public databases [3]. |
| Conditions | Positional comparison within the established phenylpropenamide anti-HBV pharmacophore |
Why This Matters
For medicinal chemistry teams elucidating the role of meta- versus para-electron-withdrawing groups in capsid assembly modulation, this compound fills a critical gap in commercially available probe molecules.
- [1] Delaney, W. E., et al. (2002). Phenylpropenamide derivatives AT-61 and AT-130 inhibit replication of wild-type and lamivudine-resistant strains of hepatitis B virus in vitro. Antimicrobial Agents and Chemotherapy, 46(9), 3057–3060. View Source
- [2] Yang, J., et al. (2015). Synthesis and quantitative structure–activity relationships study for phenylpropenamide derivatives as inhibitors of hepatitis B virus replication. European Journal of Medicinal Chemistry, 99, 67-81. View Source
- [3] ChEMBL Database search for compound 478017-75-3. No bioactivity data found. View Source
